5-Amino-2-fluoro-4-hydroxybenzonitrile

Übersicht

Beschreibung

“5-Amino-2-fluoro-4-hydroxybenzonitrile” is a chemical compound that is used as an intermediate in the synthesis of other compounds . It is a planar molecule, and its molecules are arranged in linear chains via weak intermolecular O-HN hydrogen bonds .

Synthesis Analysis

This compound may be used in the synthesis of 4-cyano-3-fluorophenyl 4- (hexadecyloxy) benzoate .Molecular Structure Analysis

The molecular structure of “this compound” is planar. Its molecules are arranged in linear chains via weak intermolecular O-HN hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 285.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.5±3.0 kJ/mol, a flash point of 126.4±23.2 °C, and an index of refraction of 1.559 .Wissenschaftliche Forschungsanwendungen

Pharmacological Tool Exploration

5-Amino-2-fluoro-4-hydroxybenzonitrile derivatives have been identified as potent and selective agonists for serotonin 2A receptors (5-HT2AR), providing a valuable pharmacological tool for in vitro, ex vivo, and in vivo studies. These compounds facilitate the exploration of 5-HT2AR signaling in various animal models, offering insights into the receptor's role in neurological and psychiatric disorders (Rørsted, Jensen, & Kristensen, 2021).

Corrosion Inhibition

Derivatives of this compound have demonstrated effectiveness as corrosion inhibitors for metals in acidic environments. Studies have shown that these compounds can provide high inhibition efficiency, making them suitable for protecting metals like mild steel in industrial applications (Verma, Quraishi, & Singh, 2015).

Chemical Fixation of Carbon Dioxide

Research has explored the utilization of this compound derivatives in the efficient chemical fixation of carbon dioxide into valuable products. These studies highlight the potential of these compounds in contributing to carbon capture technologies and sustainable chemistry solutions (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Herbicide Resistance in Plants

The application of this compound-related compounds in agriculture has been demonstrated through the development of transgenic plants that exhibit resistance to specific herbicides. By expressing a bacterial detoxification gene, these plants can break down harmful herbicides into non-toxic products, offering a strategy to combat weed resistance (Stalker, McBride, & Malyj, 1988).

Antimicrobial and Antitumor Activities

Studies have also revealed the antimicrobial and antitumor potentials of this compound derivatives. These compounds have been shown to exhibit significant activity against various bacterial and fungal strains, as well as against specific cancer cell lines, suggesting their utility in the development of new therapeutic agents (Puthran et al., 2019).

Eigenschaften

IUPAC Name |

5-amino-2-fluoro-4-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWFDMJNYDNDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

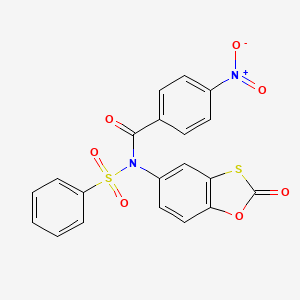

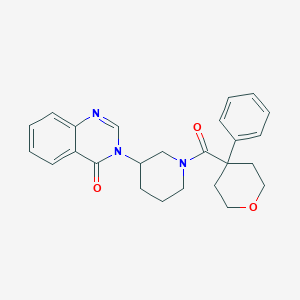

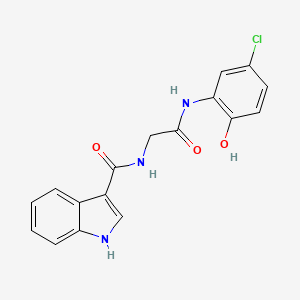

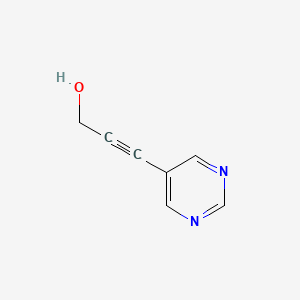

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834064.png)

![4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2834065.png)

![3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834072.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,4-dimethoxybenzamide](/img/structure/B2834074.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl](/img/structure/B2834077.png)